A-674563 is a small molecule that belongs to the class of allosteric AKT inhibitors. [, , , ] It is widely used in scientific research as a tool to investigate the role of AKT in various biological processes and disease models. [, , , ] A-674563 exhibits selectivity for AKT1, particularly compared to the pan-AKT inhibitor MK-2206. [, , ]
A-674563 is classified as a kinase inhibitor, specifically targeting the AKT (Protein Kinase B) signaling pathway, which is crucial for cell growth, survival, and metabolism. The compound was identified during high-throughput screening aimed at discovering novel inhibitors of AKT and related kinases. Its structure is based on indazole derivatives, which have been shown to possess significant biological activity against various kinases .
The synthesis of A-674563 involves several key steps typically utilizing Stille coupling and Suzuki coupling methods. Initial synthetic routes may include the preparation of intermediates through reactions involving bromoindazoles and alkylboronic acids. For instance, a notable method involves the use of 2-bromo-6-methylnitrobenzene as a starting material for Suzuki coupling under palladium catalysis to introduce various substituents at the C7 position of the indazole ring .
The synthesis can be summarized as follows:
A-674563 features a complex molecular structure characterized by an indazole core linked to various substituents that enhance its biological activity. The compound's molecular formula is , and its structure can be described as follows:
A-674563 participates in various chemical reactions primarily involving kinase inhibition. Its mechanism includes competitive inhibition of ATP binding to AKT1, leading to downstream effects on cellular signaling pathways. The compound has been shown to modulate phosphorylation states of several proteins involved in cell cycle regulation and apoptosis . Notably:
The mechanism of action for A-674563 involves:
A-674563 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as a therapeutic agent.
A-674563 has potential applications in various scientific fields:
A-674563 is characterized as a potent, ATP-competitive inhibitor with high specificity for AKT1 (protein kinase Bα). Biochemical assays reveal a Ki value of 11 nM for AKT1 inhibition, demonstrating >30-fold selectivity over protein kinase C (PKC) isoforms [4] [6]. Its kinase inhibition profile extends beyond AKT1, with significant activity against:
High-throughput kinome screening (456 human kinases) identifies additional off-targets, including CLK1/2/4 and DYRK1A/B, though with lower affinity (pKd 8.4–9.3) [7]. This selectivity profile stems from structural conservation in the catalytic domains of AGC family kinases, particularly the ATP-binding cleft. A-674563 exhibits modest selectivity among AKT isoforms, with preferential inhibition of AKT1 over AKT2/AKT3, attributed to divergent regulatory domains and activation loop conformations [2] [10].
Table 1: Kinase Inhibition Profile of A-674563
Target | Affinity (Kᵢ or IC₅₀) | Selectivity vs. AKT1 |
---|---|---|
AKT1 | 11 nM | Reference |
PKA | 16 nM | 1.5-fold less selective |
CDK2 | 46 nM | 4-fold less selective |
GSK-3β | 110 nM | 10-fold less selective |
PKCθ | >330 nM | >30-fold more selective |
The inhibitory activity of A-674563 against AKT1 is mediated through competitive occupancy of the ATP-binding site. Crystallographic studies of its binding to PKA (which shares 80% homology with AKT1 in the kinase domain) reveal critical interactions:
Substitution of the indole group (present in the parent compound A-443654) with a phenyl moiety enhances oral bioavailability without compromising AKT1 affinity [4]. Molecular dynamics simulations indicate that A-674563 stabilizes the inactive conformation of AKT1 by preventing phosphorylation loop movement, thereby inhibiting Thr308 phosphorylation by PDK1 [3] [6]. This mechanism is distinct from allosteric inhibitors (e.g., MK-2206), as A-674563 directly competes with ATP irrespective of AKT’s activation state.
Table 2: Key Binding Interactions of A-674563 in AKT1/PKA
Structural Motif | Interaction Type | Amino Acid Residue |
---|---|---|
Indazole-pyridine core | Hydrogen bonding | Glu228 (hinge region) |
3-Methyl group | Hydrophobic packing | Val104 |
(S)-α-Methylbenzylamine | Steric constraint | Leu173 |
Ether linker | Solvent exposure | N/A |
A-674563’s multi-kinase activity significantly influences its pharmacological effects:
In NSCLC models, combined AKT1/CDK2 inhibition by A-674563 reduces cell viability (EC₅₀ = 0.4–0.6 µM) more effectively than AKT1-selective agents, as it simultaneously targets proliferative signaling and cell cycle progression [2] [3].
Table 3: Functional Consequences of Off-Target Kinase Inhibition
Off-Target Kinase | Biological Consequence | Therapeutic Implication |
---|---|---|
CDK2 | G1/S arrest; Rb hypophosphorylation | Enhanced anti-proliferative activity |
PKA | Altered cAMP signaling; ion channel modulation | Potential metabolic/cardiac effects |
GSK-3β | β-catenin/Sox9 stabilization | Tissue protection (e.g., chondrocytes) |
A-674563 demonstrates superior growth-inhibitory effects in NSCLC cells compared to pan-AKT inhibitors like MK-2206:
This efficacy divergence stems from fundamental mechanistic differences:
Property | A-674563 | MK-2206 |
---|---|---|
AKT isoform specificity | AKT1-preferential | Pan-AKT (1/2/3) |
Primary mechanism | ATP-competitive | Allosteric |
Dominant off-target | CDK2 | None reported |
Cell cycle effect | G1/S + G2/M arrest | G1/S arrest |
Isoform-specific AKT1 inhibition is biologically advantageous in cancers where AKT1 drives tumorigenesis (e.g., 60% of NSCLCs), while AKT2/3 sustain metabolic homeostasis. Pan-inhibition disrupts this balance, potentially limiting therapeutic windows [2] [5] [10]. In xenograft models, A-674563 synergizes with paclitaxel, enhancing tumor regression more effectively than MK-2206-based combinations [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7